BD140 [for Albumin binding assay]
Overview
Description
BD140 is a novel fluorescent probe specifically designed for Albumin binding assays . It has been developed to interact with Human Serum Albumin (HSA), which is known to interact with various compounds like fatty acids, proteins, and low molecular weight drugs . HSA has mainly two drug binding sites in its molecule, drug site 1 (site 1) and drug site 2 (site 2). BD140 specifically binds to HSA drug binding site 2 .
Molecular Structure Analysis
The molecular structure of BD140 is 4,4-Difluoro-1-methyl-3-(4-propoxystyryl)-4-bora-3a,4a-diaza-s-indacene . The structure-based model for predicting serum albumin binding has been developed and it incorporates the inherent flexibility and promiscuity known to exist for albumin .Physical And Chemical Properties Analysis
BD140 has a molecular formula of C21H21BF2N2O and a molecular weight of 366.22 . It has a melting point of 153.0 157.0 °C . The maximum absorption wavelength is between 563.0 and 567.0 nm .Scientific Research Applications
Drug Binding Site Mapping on Human Serum Albumin (HSA)
BD140 serves as a valuable tool for investigating drug binding sites on HSA. Here’s why:
- BD140 : Developed by Chang et al., BD140 is a novel fluorescent probe specifically targeting HSA drug binding site 2 . It allows researchers to assess whether drugs bind to this specific site, which is crucial for understanding pharmacokinetics.
Bioavailability and Pharmacokinetics Studies
BD140’s applications extend to drug distribution and pharmacokinetics:
- Albumin Interaction : Albumin plays a critical role in drug distribution. By utilizing BD140 in binding assays, researchers gain insights into the interactions between drug candidates and albumin. These interactions directly impact a drug’s bioavailability and therapeutic potential .
Thermal Stability Assessment for Per- and Polyfluoroalkyl Substances (PFAS)
While not directly related to HSA, BD140’s fluorescence properties can be adapted for other studies:
- PFAS Research : Researchers have optimized a thermal denaturation assay using BD140 to evaluate changes in human serum albumin (HSA) stability in the presence of increasing PFAS concentrations . This demonstrates the probe’s versatility beyond HSA binding studies.
Mechanism of Action
Target of Action
BD140 is a novel fluorescent probe developed by Chang et al . The primary target of BD140 is Human Serum Albumin (HSA), specifically the drug binding site 2 . HSA is known to interact with various compounds like fatty acids, proteins, and low molecular weight drugs . It has two main drug binding sites in its molecule, drug site 1 and drug site 2 . BD140 specifically binds to drug binding site 2 .
Mode of Action
BD140 interacts with HSA by binding to its drug binding site 2 . This interaction allows BD140 to serve as a useful tool to check whether drugs bind to HSA drug binding site 2 . The binding of BD140 to HSA can influence the pharmacokinetics of drugs that also bind to the same site .
Biochemical Pathways
The biochemical pathways affected by BD140 are primarily related to the binding of drugs to HSA. By binding to drug binding site 2 of HSA, BD140 can influence the interaction of other drugs with HSA . This can affect the pharmacokinetics of these drugs and their downstream effects .
Pharmacokinetics
The pharmacokinetics of BD140 and its impact on bioavailability are closely tied to its interaction with HSA. The binding of BD140 to HSA can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs that also bind to HSA . This can affect the bioavailability of these drugs .
Result of Action
The result of BD140’s action is the ability to check whether drugs bind to HSA drug binding site 2 . By binding to this site, BD140 can influence the interaction of other drugs with HSA . This can provide valuable information about the pharmacokinetics of these drugs .
Action Environment
The action of BD140 can be influenced by various environmental factors. For example, the presence of other drugs that also bind to HSA can affect the binding of BD140 to HSA . Additionally, factors such as pH and temperature can potentially influence the interaction of BD140 with HSA .
Safety and Hazards
Future Directions
The development of high-throughput assays for profiling drug plasma binding is an area of active research . Fluorescent probe displacement assays, like the one involving BD140, are highly flexible and amenable to high-throughput screening . They can easily scale up to handle large compound libraries . Other technologies, such as microscale thermophoresis and quantitative structure-activity relationship modeling, are gaining popularity as alternative techniques for drug plasma protein binding characterization .
properties
IUPAC Name |
2,2-difluoro-6-methyl-4-[(E)-2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQRWYKJLFZGBK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC=C(C=C4)OCCC)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201643-08-4 | |
Record name | BD140 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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